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Blumeatin C; Taxifolin 7-methyl ether

Cat. No.: B12498934
M. Wt: 318.28 g/mol
InChI Key: MRPJBTFHICBFNE-UHFFFAOYSA-N
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Description

Overview of Flavonoid Classes Relevant to Blumeatin (B180144) C and Taxifolin (B1681242) 7-methyl ether

The vast family of flavonoids is categorized into several subclasses based on the oxidation state and structural features of the C-ring. Among these are flavanones and dihydroflavonols, the classes to which Blumeatin C and Taxifolin 7-methyl ether belong.

Flavanones , such as Blumeatin C, are characterized by a saturated C-ring with a ketone group at the C-4 position. wikipedia.orgnih.gov They are often found in citrus fruits and are known for their characteristic bitter taste. acs.org

Dihydroflavonols , also known as flavanonols, are 3-hydroxy derivatives of flavanones. researchgate.net This means they have a hydroxyl group at the C-3 position of the C-ring, in addition to the C-4 ketone. acs.org Taxifolin and its derivative, Taxifolin 7-methyl ether, are prominent examples of this subclass. wikipedia.orgnih.gov

Historical Context and Initial Discoveries of Related Compounds

The study of flavonoids dates back to the 19th century, with the isolation of the first flavonoid, quercetin (B1663063), in 1814 by French chemist Michel Eugène Chevreul. acs.org A significant milestone in flavonoid research occurred in the 1930s when Hungarian scientist Dr. Albert Szent-Györgyi discovered that a crude yellow extract from citrus fruits, which he named "citrin" or "Vitamin P," was more effective than pure Vitamin C in treating scurvy. wikipedia.orgresearchgate.net This mixture was later found to contain flavonoids like hesperidin (B1673128) and eriodictyol. wikipedia.org

The discovery of dihydroflavonols, specifically dihydroquercetin (taxifolin), is more recent. In the late 1940s, research at the Oregon Forest Products Laboratory in the United States led to the identification of taxifolin from the bark of Douglas fir trees. acs.org For a considerable time, it was believed that dihydroquercetin was only present in high-value sources like citrus fruits and grape seeds. acs.org Later, in the late 1960s, Russian scientists successfully isolated dihydroquercetin from larch wood in a crystalline powder form, a significant step for further research. acs.org The isolation of new dihydroflavonols from various plant sources continues to be an active area of phytochemical research. glpbio.comcaymanchem.comnih.gov

General Significance of Flavonoids in Biochemical and Biological Research

Flavonoids are of immense interest to the scientific community due to their diverse biological activities. acs.orgnih.gov In plants, they are integral to growth, reproduction, and survival, acting as signaling molecules, pigments to attract pollinators, and protective agents against biotic and abiotic stresses. acs.orgnih.gov

In the realm of biochemical and biological research, flavonoids are widely investigated for their potential health-promoting properties. acs.org Their antioxidant capacity is a key area of study, as they can scavenge free radicals and modulate cellular oxidative stress. nih.gov Furthermore, research has explored their roles in various cellular processes and their interactions with enzymes and proteins. acs.org The vast structural diversity of flavonoids continues to drive research into their potential applications in various scientific fields. nih.gov

Chemical Compound Profiles

This section provides detailed information on the chemical properties and research findings for Blumeatin C and Taxifolin 7-methyl ether.

Blumeatin C

Blumeatin C is a flavanone (B1672756) that has been isolated from plants such as Blumea balsamifera and Artemisia annua. wikipedia.org

PropertyValueSource
IUPAC Name (2S)-2-(3,5-Dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one wikipedia.org
Synonyms (2S)-3',5,5'-Trihydroxy-7-methoxyflavan-4-one wikipedia.org
CAS Number 118024-26-3 wikipedia.org
Molecular Formula C₁₆H₁₄O₆ wikipedia.org
Molar Mass 302.282 g/mol wikipedia.org
Appearance Powder caymanchem.com
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone (B3395972) caymanchem.com

Research Findings on Blumeatin C

Research on Blumeatin C has primarily focused on its biological activities. Studies have reported its antioxidant and free radical-scavenging properties. It has also been investigated for its potential hepatoprotective effects. nih.govcaymanchem.com One study reported on the synthesis of optically pure Blumeatin C and its R-isomer, which is crucial for further pharmacological evaluation. wikipedia.org Interestingly, this synthetic work also led to a proposed structural revision of the compound commonly referred to as "blumeatin" in commercial sources, suggesting it may actually be sterubin. acs.orgwikipedia.org

Taxifolin 7-methyl ether

Taxifolin 7-methyl ether, also known as 7-O-methyltaxifolin, is a methylated derivative of the dihydroflavonol taxifolin.

PropertyValueSource
IUPAC Name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one acs.orgglpbio.com
Synonyms 7-O-methyltaxifolin acs.orgglpbio.com
CAS Number N/A
Molecular Formula C₁₆H₁₄O₇ acs.org
Molar Mass 318.28 g/mol acs.org
Appearance N/A
Solubility N/A

Research Findings on Taxifolin 7-methyl ether

Research on Taxifolin 7-methyl ether is more limited compared to its parent compound, taxifolin. However, some studies have highlighted its potential biological activities. For instance, a comparative study on the anticancer potential of taxifolin and its methylated derivatives, including 7-O-methyltaxifolin, was conducted on HCT-116 colon cancer cells. acs.orgglpbio.com This study identified 7-O-methyltaxifolin from Pulicaria jaubertii and evaluated its antiproliferative effects. acs.orgglpbio.com Such research into methylated flavonoids is of interest as methylation can alter the bioavailability and activity of the parent compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O7 B12498934 Blumeatin C; Taxifolin 7-methyl ether

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,15-19,21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPJBTFHICBFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Ethnobotanical Significance

Identification of Plant Sources for Blumeatin (B180144) C

Blumeatin C has been identified as a constituent of Blumea balsamifera, a medicinal plant widely used in traditional medicine across Southeast Asia. tci-thaijo.org Known as "sembung" in Indonesia and Malaysia, "sambong" in the Philippines, and "Ainaxiang" in China, this plant has a long history of use for various ailments. scipublications.commedicinenet.comresearchgate.net

Traditionally, the leaves of Blumea balsamifera are used to address a range of health concerns. In the Philippines, it is a well-known remedy for the common cold and is used as a diuretic. medicinenet.com In Thai and Chinese folk medicine, it is employed for treating infected wounds, respiratory infections, and stomach pains. medicinenet.com The plant is also used in traditional practices for conditions such as rheumatism, dermatitis, and to heal wounds. smujo.idnih.gov The anti-inflammatory properties of the plant are a key aspect of its traditional use. nih.gov It is important to note that some research suggests the structure initially attributed to blumeatin may have been misidentified and corresponds to sterubin. tci-thaijo.org

Currently, Blumea balsamifera is the primary documented botanical source of Blumeatin C. Further research may identify its presence in other plant species.

Identification of Plant Sources for Taxifolin (B1681242) 7-methyl ether

In addition to Blumeatin C, Blumea balsamifera is also a source of Taxifolin 7-methyl ether. scipublications.com The ethnobotanical significance of Blumea balsamifera as described in section 2.1.1 is therefore also relevant to this compound. The plant's traditional applications in treating infections and inflammatory conditions highlight the potential relevance of its flavonoid constituents. smujo.idnih.gov

Taxifolin 7-methyl ether, also known by its synonym 7-O-methylaromadendrin, has been isolated from Inula viscosa. medchemexpress.comnih.gov This perennial plant, native to the Mediterranean region, has a history of use in folk medicine. actapharmsci.com Traditional applications of Inula viscosa include the treatment of various inflammatory conditions and skin ailments. scipublications.com

The fruits and stems of Opuntia ficus-indica var. saboten, a variety of prickly pear cactus, have been found to contain taxifolin and its methylated derivatives, including what is referred to as quercetin (B1663063) 3-methyl ether in some studies, which can be a related compound. This cactus has been used in traditional medicine to manage metabolic conditions and for skin care. medicinenet.comresearchgate.net In various cultures, it is used to treat diabetes, high cholesterol, and for wound healing. scipublications.commedicinenet.com The ethnobotanical uses of this plant for metabolic and skin-related issues align with the known biological activities of flavonoids.

Research Findings on Plant Sources

Plant SourceCompoundPart of Plant Used in ResearchResearch Findings
Blumea balsamifera DC.Blumeatin CLeavesIsolated as a flavanone (B1672756) with potential anti-inflammatory activity. Structural revision studies suggest the natural isolate may be sterubin. tci-thaijo.org
Blumea balsamifera DC.Taxifolin 7-methyl etherLeavesIdentified as one of the flavonoid constituents of the plant. scipublications.com
Inula viscosaTaxifolin 7-methyl ether (7-O-methylaromadendrin)Aerial partsIsolated as a flavonoid product from the plant. medchemexpress.comnih.gov
Opuntia ficus-indica var. sabotenTaxifolin and its methyl ethersFruits and StemsIsolated from the ethyl acetate (B1210297) fractions and studied for its antioxidant and neuroprotective properties.

Ethnobotanical Significance of Plant Sources

Plant SpeciesTraditional NamesCommon Ethnobotanical Uses
Blumea balsamifera DC.Sembung, Sambong, AinaxiangTreatment of common cold, diuretic, infected wounds, respiratory infections, stomach pains, rheumatism, dermatitis. scipublications.commedicinenet.comsmujo.idnih.gov
Inula viscosa-Treatment of inflammatory conditions and skin ailments. scipublications.com
Opuntia ficus-indica var. sabotenPrickly PearManagement of diabetes, high cholesterol, wound healing, gastritis, and for skin care. scipublications.commedicinenet.comresearchgate.net

Chromolaena odorata

Blumeatin C, which is chemically identified as Taxifolin 7-methyl ether, is a flavanone that has been isolated from Chromolaena odorata. This plant, a perennial shrub from the Asteraceae family, is commonly known as Siam weed or Christmas bush. While native to the Americas, it has prolifically naturalized in tropical and subtropical zones across the globe, often as an invasive species. Scientific investigations into the chemical makeup of C. odorata have identified Blumeatin C as a constituent of its leaves. The presence of this and other flavonoids has prompted further research into the plant's biological activities, which underpin its extensive use in traditional medicine.

Other Botanical Sources

Beyond its presence in Chromolaena odorata, Blumeatin C has been identified in a variety of other plant species. Notably, it is found in Blumea balsamifera, a medicinal herb from which the compound's name is derived. wikipedia.orgnih.gov Blumea balsamifera, commonly known as sambong, is a flowering plant also belonging to the Asteraceae family and is used extensively in traditional medicine in Southeast Asia. wikipedia.orgnih.gov Additionally, research has indicated the presence of Blumeatin C in Artemisia annua, another member of the Asteraceae family. wikipedia.org The distribution of this compound across these botanicals highlights its significance within this plant family.

Traditional Uses of Source Plants in Phytomedicine

The plants that are sources of Blumeatin C have well-established roles in traditional phytomedicine. Chromolaena odorata is widely utilized in traditional systems of medicine, particularly in regions where it grows abundantly. The leaves of the plant are well-known for their hemostatic properties and are frequently applied to wounds to stop bleeding and facilitate healing. wikipedia.org Decoctions and extracts of the leaves are also traditionally used to treat a variety of conditions including skin infections, diarrhea, and dysentery.

Similarly, Blumea balsamifera has a rich history of use in the traditional medicine of Southeast Asian countries like the Philippines, Malaysia, and Thailand. wikipedia.orgnih.govgsconlinepress.com It is traditionally prepared as a remedy for the common cold, coughs, and sinusitis. wikipedia.orgnih.gov Furthermore, it is employed as a diuretic and is used in the treatment of kidney stones. wikipedia.orgnih.gov The leaves are also used to address digestive ailments, rheumatism, and infected wounds. nih.govgsconlinepress.com The ethnobotanical uses of these plants are attributed to their complex mixture of phytochemicals, which includes flavonoids like Blumeatin C.

Interactive Data Table: Research Findings on Blumeatin C

Botanical SourceCompound NamePart of Plant StudiedRelevant Research Finding
Chromolaena odorataTaxifolin 7-methyl etherLeavesIsolation and identification from plant extract.
Blumea balsamiferaBlumeatinLeavesIdentified as a flavonoid constituent. wikipedia.org
Artemisia annuaBlumeatin-Reported to be present in the plant. wikipedia.org

Isolation, Purification, and Structural Elucidation

Advanced Spectroscopic and Analytical Techniques for Structural Characterization

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate mass measurement, which is used to determine the elemental formula of a molecule. For the synthesized racemic blumeatin (B180144), HRMS analysis provides the exact mass, confirming its molecular formula.

IonCalculated m/zFound m/zMolecular FormulaReference
[M+H]⁺303.0863303.0863C₁₆H₁₅O₆ acs.org

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation patterns of a selected precursor ion, providing valuable insights into the molecule's structure. In flavonoids like Blumeatin C, a characteristic fragmentation mechanism is the Retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring. nih.gov

When subjected to collision-induced dissociation (CID) in negative ion mode, the precursor ion of Blumeatin C ([M-H]⁻ at m/z 317) undergoes several key fragmentation steps. A notable fragmentation involves the neutral loss of a methyl group (CH₃) and water (H₂O). The most diagnostic fragmentation, however, is the RDA reaction. This reaction cleaves the C-ring, leading to the formation of characteristic fragment ions that reveal the substitution pattern of the A and B rings. For Blumeatin C, the RDA cleavage is expected to yield fragments corresponding to the dihydroxy-substituted B-ring and the 5-hydroxy-7-methoxy-substituted A-ring.

Based on the analysis of closely related taxifolin (B1681242) derivatives, the proposed major fragmentation ions for Blumeatin C in negative ion mode are detailed below. nih.govresearchgate.net

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Loss/Fragmentation
317.0667299.0567[M-H-H₂O]⁻
317.0667289.0698[M-H-CO]⁻
317.0667165.0259Fragment from A-ring after RDA
317.0667152.0132Fragment from A-ring after RDA
317.0667125.0282Fragment from B-ring after RDA

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is characteristic of the chromophoric systems present. Flavanones typically exhibit two main absorption bands. mdpi.com Band I, appearing at longer wavelengths (typically 300–380 nm), is associated with the cinnamoyl system of the B-ring. Band II, at shorter wavelengths (typically 240–280 nm), arises from the benzoyl system of the A-ring. mdpi.com For Blumeatin C, the expected absorption maxima are consistent with this pattern.

BandApproximate λmax (nm)Associated Chromophore
Band I~320-340B-ring Cinnamoyl System
Band II~288A-ring Benzoyl System

Note: The specific λmax values can vary slightly depending on the solvent used.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Blumeatin C, analyzed using Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, shows characteristic absorption bands for its key functional groups. The assignments are based on data from structurally similar flavonoids. nih.govptfarm.pl

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3500-3200O-H stretchingPhenolic hydroxyl groups
~1640C=O stretchingCarbonyl group (C-4)
~1600-1450C=C stretchingAromatic rings
~1260C-O-C stretchingAryl ether (methoxy group)
~1150C-O stretchingPhenolic hydroxyl groups

Determination of Absolute Configuration and Stereochemistry

The C-2 position of the flavanone (B1672756) skeleton is a chiral center. Therefore, Blumeatin C can exist as two enantiomers, (2S)-Blumeatin C and (2R)-Blumeatin C. Determining the absolute configuration is essential for a complete structural elucidation.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. acs.orgnih.gov The method involves comparing the experimentally measured ECD spectrum with the theoretical spectrum calculated for a specific enantiomer using time-dependent density functional theory (TDDFT). A match between the experimental and calculated spectra confirms the absolute configuration.

For Blumeatin C, the absolute configuration at the C-2 stereocenter was unequivocally assigned by comparing the experimental ECD spectrum of the synthesized compound with the calculated spectra for the (R) and (S) enantiomers. acs.org The experimental spectrum of the naturally occurring isomer shows a positive Cotton effect around 330 nm and a negative Cotton effect around 290 nm, which is consistent with the calculated spectrum for the (S)-enantiomer. This confirms that natural Blumeatin C has the (S) configuration. acs.org

Chiral Analysis Methods

The stereochemistry of flavanones is crucial to their biological activity. These compounds typically possess a chiral center at the C2 position, meaning they can exist as two non-superimposable mirror images, or enantiomers. uva.es The predominant natural configuration for flavanones is often the (S)-enantiomer. uva.es

Several methods are employed for the chiral analysis and separation of these compounds:

Chiral High-Performance Liquid Chromatography (HPLC): This is a common and effective technique for separating enantiomers. nih.govresearchgate.net It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak AD), are frequently used for resolving flavanone racemates. uva.esresearchgate.net

Chemical Synthesis and Resolution: In one key study, racemic blumeatin was synthesized. nih.gov The enantiomers were then separated by forming diastereomeric imine intermediates through a reaction with an optically pure amine, (R)-1-phenylethan-1-amine. These diastereomers, having different physical properties, could be separated using standard silica (B1680970) column chromatography. Subsequent acid-mediated hydrolysis yielded the individual, optically pure (+)-blumeatin and (-)-blumeatin. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy: ECD is a powerful technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light. The experimental ECD spectrum of a purified enantiomer is compared with a theoretically calculated spectrum. nih.gov For the synthesized enantiomers of the proposed blumeatin structure, ECD analysis confirmed the (R) and (S) configurations. nih.govacs.org

Structural Revisions and Identity Clarifications of Putative Blumeatin

Initial reports on the structure of a flavanone isolated from Blumea balsamifera, named blumeatin, were later challenged and revised based on comprehensive synthetic and spectroscopic evidence. nih.gov

Original Structural Assignments of Blumeatin

The compound known in the literature as blumeatin was originally identified as (S)-2-(3,5-dihydroxyphenyl)-5-hydroxy-7-methoxychroman-4-one. nih.govacs.org This structure features a dihydroxyphenyl group (the B-ring) with hydroxyls at the 3' and 5' positions. nih.gov This compound was of interest due to its reported biological activities, including significant anti-inflammatory properties. nih.govacs.org

Evidence for Structural Reassignment to Sterubin (3,4-dihydroxyphenyl substitution)

The key evidence for this structural reassignment is as follows:

Spectroscopic Analysis: The most definitive evidence came from Nuclear Magnetic Resonance (NMR) spectroscopy. The 1D (¹H and ¹³C NMR) and 2D NMR data of the synthesized blumeatin did not match the data from the isolated natural product. nih.govacs.org However, the spectroscopic data for the isolated compound was a perfect match for that of sterubin, another flavanone with the structure (S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychroman-4-one. nih.gov The critical difference is the substitution pattern on the B-ring: sterubin has hydroxyl groups at the 3' and 4' positions, not the 3' and 5' positions as was proposed for blumeatin. nih.govacs.org

Chromatographic Data: HPLC analysis also supported the reassignment. The retention time of the synthesized, authentic blumeatin was different from that of the isolated "blumeatin," which in turn matched the retention time of sterubin. nih.gov

Melting Point: Physical properties also differed. The reported melting point for putative blumeatin was 218–220 °C or 221–223 °C. nih.gov The synthesized blumeatin had a different melting point, whereas the tested melting point for sterubin (217–219 °C) was consistent with the literature values for the isolated compound. nih.gov

Table 1: Comparison of Putative Blumeatin and Sterubin
FeaturePutative Blumeatin (Original Structure)Sterubin (Corrected Structure)
Systematic Name(S)-2-(3,5-dihydroxyphenyl)-5-hydroxy-7-methoxychroman-4-one(S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychroman-4-one
B-Ring SubstitutionHydroxyl groups at C3' and C5'Hydroxyl groups at C3' and C4'
Spectroscopic Data (NMR, HPLC)Does NOT match isolated natural product nih.govMatches isolated natural product nih.govacs.org
Reported Melting Point (°C)N/A for synthetic version in comparative study217-219 (matches literature for isolated "blumeatin") nih.gov

Implications of Structural Discrepancies on Research Findings

The misidentification of blumeatin has significant implications for the body of research associated with this compound.

Reattribution of Biological Activity: Any biological or pharmacological activity previously reported for "blumeatin" isolated from natural sources, such as its anti-inflammatory and antioxidant effects, must now be correctly attributed to sterubin. nih.govacs.org For example, previous research indicating that blumeatin had anti-inflammatory activity slightly less than dexamethasone (B1670325) was, in fact, observing the activity of sterubin. acs.org

Informing Future Research: This correction is vital for future pharmacological studies. Research based on the incorrect 3',5'-dihydroxy structure would be fundamentally flawed. The structural revision ensures that future investigations into the mechanism of action, structure-activity relationships, and potential therapeutic applications are based on the correct molecular entity, sterubin. nih.gov

Highlighting Analytical Rigor: This case serves as a critical reminder of the importance of comprehensive structural elucidation in natural product chemistry. Relying solely on initial reports without verification through total synthesis and rigorous spectroscopic comparison can lead to the propagation of incorrect information in scientific literature. nih.gov

Synthetic Approaches and Chemical Modification

Total Synthesis of Blumeatin (B180144) C

The total synthesis of Blumeatin C, structurally identified as (S)-2-(3,5-dihydroxyphenyl)-5-hydroxy-7-methoxychroman-4-one, has been a subject of scholarly investigation. These efforts have not only aimed to provide a reliable source of the compound, which is often found in limited quantities in nature, but also to confirm its proposed structure. nih.govnih.gov

Key Synthetic Pathways and Reaction Mechanisms (e.g., Lewis Acid-Catalyzed Ring Closure)

A pivotal step in the synthesis of the blumeatin scaffold is the construction of the flavanone (B1672756) nucleus. nih.gov This is typically achieved through a Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction. An efficient approach involves a one-pot reaction that proceeds via a Lewis acid-catalyzed ring closure. acs.org

One reported synthesis utilizes boric acid and piperidine (B6355638) to facilitate the ring closure between a substituted acetophenone (B1666503) and a substituted benzaldehyde. nih.govacs.org In this mechanism, boric acid likely acts as a Lewis acid, coordinating with the carbonyl oxygen of the acetophenone and the hydroxyl groups of the reactants, thereby activating them for reaction. Piperidine serves as a basic catalyst to promote the initial aldol (B89426) condensation. The subsequent intramolecular cyclization and dehydration lead to the formation of the C-ring of the flavanone. nih.gov

Precursor Compounds and Reagent Systems

The synthesis of racemic blumeatin commences with the preparation of the key precursor, 1-(2,6-dihydroxy-4-methoxyphenyl)ethan-1-one. This is synthesized from the commercially available 2,4,6-trihydroxyacetophenone through a regioselective methylation at the 4-hydroxyl group. nih.govacs.org The reagent system for this transformation typically involves dimethyl sulfate (B86663) in the presence of a weak base like potassium carbonate in an acetone (B3395972) solvent. nih.gov

The other crucial precursor is 3,5-dihydroxybenzaldehyde (B42069). The condensation of these two precursors, 1-(2,6-dihydroxy-4-methoxyphenyl)ethan-1-one and 3,5-dihydroxybenzaldehyde, is then carried out to form the racemic blumeatin. nih.govacs.org

Precursor/ReagentRole in Synthesis
2,4,6-TrihydroxyacetophenoneStarting material for the A-ring precursor
Dimethyl sulfateMethylating agent
Potassium carbonateBase for selective methylation
3,5-DihydroxybenzaldehydeB-ring precursor
Boric acidLewis acid catalyst for C-ring closure
PiperidineBasic catalyst for condensation
(R)-1-Phenylethan-1-amineChiral resolving agent

Synthesis of Optically Active Enantiomers and Chiral Resolution Techniques

Since natural flavonoids often exist as single enantiomers, the synthesis of optically active blumeatin is of significant interest. Flavanones possess a chiral center at the C-2 position. nih.gov The resolution of racemic blumeatin has been successfully achieved using chiral resolution techniques. nih.govacs.org

One effective method involves the formation of diastereomeric Schiff base intermediates. The racemic blumeatin is reacted with an optically pure chiral amine, such as (R)-1-phenylethan-1-amine, to form diastereomeric imines at the C-4 carbonyl position. nih.govacs.org These diastereomers exhibit different physical properties, allowing for their separation by standard chromatographic techniques like silica (B1680970) gel column chromatography. nih.gov

Once separated, the individual diastereomers are subjected to acid-mediated hydrolysis to cleave the imine bond and regenerate the C-4 carbonyl group. This process yields the optically pure (+)-Blumeatin and (-)-Blumeatin without racemization. nih.govacs.org The absolute configurations of the separated enantiomers can be determined using techniques such as electronic circular dichroism (ECD) spectroscopy. nih.gov

It is noteworthy that synthetic work has revealed a discrepancy in the literature regarding the structure of "blumeatin" isolated from natural sources. nih.govacs.org Spectroscopic analysis of synthetically prepared blumeatin did not match that of the commercially available natural product, which was instead identified as sterubin. nih.gov This highlights the crucial role of total synthesis in structural verification.

Synthesis of Taxifolin (B1681242) 7-methyl ether and Related Methylated Dihydroflavonol Derivatives

Taxifolin (dihydroquercetin) and its methylated derivatives are another important class of dihydroflavonols. The selective methylation at various hydroxyl groups of the taxifolin scaffold gives rise to a range of natural products with distinct properties.

Methylation Strategies at the 7-O Position

The synthesis of Taxifolin 7-methyl ether (also known as 7-O-methyltaxifolin) requires the selective methylation of the hydroxyl group at the C-7 position of the A-ring. This can be challenging due to the presence of multiple hydroxyl groups on the taxifolin molecule. Biotechnological approaches have shown promise in achieving such regioselective methylations.

For instance, the use of O-methyltransferase (OMT) enzymes can provide high selectivity. nih.gov In a study, a 7-O-methyltransferase from Streptomyces avermitilis was used in an E. coli cell factory to produce 7-O-methyl aromadendrin (B1667607) (dihydrokaempferol), a structurally related compound. nih.gov This enzymatic approach could potentially be adapted for the synthesis of 7-O-methyltaxifolin. The process involves introducing the gene for the specific OMT into a microbial host, which then carries out the methylation on the supplied taxifolin precursor. nih.gov

Synthesis of Multi-Methylated Taxifolin Analogues (e.g., 7,3'-di-O-methyltaxifolin, 3'-O-methyltaxifolin)

Nature provides examples of taxifolin with methylation at multiple positions, such as 7,3'-di-O-methyltaxifolin and 3'-O-methyltaxifolin. elsevierpure.comnih.govresearchgate.net These compounds have been isolated from plants like Pulicaria jaubertii. elsevierpure.com

The synthesis of these multi-methylated analogues can be approached through a combination of chemical and biological methods. For the production of 3',7-di-O-methyltaxifolin, a fusion enzyme combining a 3'-OMT and a 7-OMT was created. nih.gov This engineered fusion enzyme, when expressed in E. coli, was capable of sequentially methylating taxifolin to produce the di-methylated product in a single biotransformation step. nih.gov This demonstrates the power of metabolic engineering to create complex natural products.

Design and Synthesis of Novel Analogues and Derivatives of Blumeatin C and Taxifolin 7-methyl ether

The design and synthesis of novel analogues and derivatives of Blumeatin C, also known as Taxifolin 7-methyl ether, are driven by the quest for compounds with enhanced biological activities and improved pharmacological profiles. Research efforts have focused on the chemical modification of the parent flavonoid structure to explore structure-activity relationships and develop new therapeutic agents.

Synthesis of Blumeatin C and Structural Revision

The synthesis of the compound initially identified as blumeatin has been a subject of study. One approach involves the closure of the C-ring through a reaction of 3,5-dihydroxybenzaldehyde and 1-(2,6-dihydroxy-4-methoxyphenyl)ethan-1-one in the presence of boric acid, piperidine, and silica gel. nih.gov This method has been used to produce (±)-blumeatin with a high yield. nih.gov However, detailed spectroscopic analysis (including HRMS, ECD, 1H NMR, 13C NMR, and 2D-NMR) of the synthesized compound, when compared to the natural product marketed as "blumeatin," has led to a structural revision. nih.govnih.gov These studies suggest that the natural product is, in fact, sterubin ((S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychroman-4-one), which differs in the hydroxylation pattern of the B-ring. nih.govnih.gov The originally proposed structure for blumeatin was (S)-2-(3,5-dihydroxyphenyl)-5-hydroxy-7-methoxychroman-4-one. nih.gov This ambiguity underscores the importance of synthetic chemistry in verifying the structures of natural products.

Methylated Derivatives of Taxifolin

Given that Blumeatin C is a methylated derivative of taxifolin (dihydroquercetin), much of the research into novel analogues has centered on the methylation of taxifolin's hydroxyl groups. Methylation can significantly alter the physicochemical properties of flavonoids, such as their lipophilicity and metabolic stability, which can, in turn, influence their biological activity.

A study on flavonoids from Pulicaria jaubertii led to the isolation and characterization of several methylated derivatives of taxifolin. nih.gov These compounds were subsequently evaluated for their anticancer activities against the HCT-116 colon cancer cell line. nih.govacs.org The research highlighted that methylation can modulate the cytotoxic effects of the parent compound, taxifolin. nih.govacs.org

The synthesized and evaluated taxifolin derivatives included:

7,3′-di-O-methyltaxifolin (1)

3′-O-methyltaxifolin (2)

7-O-methyltaxifolin (3) (equivalent to Taxifolin 7-methyl ether)

These compounds were tested alongside their parent, non-methylated flavonoids, taxifolin (4) and quercetin (B1663063) (6), to draw comparisons on their anticancer potential. nih.govacs.org

Research Findings on Anticancer Activity

The investigation into the anticancer properties of these taxifolin derivatives yielded significant findings. All the tested compounds exhibited antiproliferative activity against the HCT-116 cell line. nih.gov The study found that 7,3′-di-O-methyltaxifolin, 7-O-methyltaxifolin, and taxifolin itself caused a significant reduction in the proliferation of HCT-116 cancer cells. nih.gov Interestingly, the methylated derivatives were suggested to possess potentially higher anticancer activity compared to their corresponding hydroxylated counterparts. acs.org

The mechanism of action was also explored, with findings suggesting that these compounds induce apoptosis, or programmed cell death, in cancer cells. nih.gov This was evidenced by an increase in the expression of caspase-3 and caspase-9, key enzymes in the apoptotic pathway, in HCT-116 cells after treatment. nih.gov Furthermore, the compounds showed a degree of selectivity, with a less pronounced effect on the viability of non-cancerous HEK-293 cells. nih.gov

The following interactive data table summarizes the research findings on the antiproliferative activity of taxifolin and its methylated derivatives against the HCT-116 colon cancer cell line.

CompoundStructureIC₅₀ (µg/mL) on HCT-116 cells nih.gov
7,3′-di-O-methyltaxifolin (1) C₁₇H₁₆O₇33 ± 1.25
3′-O-methyltaxifolin (2) C₁₆H₁₄O₇36 ± 2.25
7-O-methyltaxifolin (3) C₁₆H₁₄O₇34 ± 2.15
Taxifolin (4) C₁₅H₁₂O₇32 ± 2.35

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

The design and synthesis of these analogues demonstrate a key strategy in medicinal chemistry: the modification of a natural product scaffold to generate new chemical entities with potentially improved therapeutic properties. The findings from these studies provide a foundation for the future development of flavonoid-based anticancer agents.

Advanced Spectroscopic and Computational Analysis

In Silico Modeling of Molecular Interactions

Binding Affinity Predictions and Interaction Mapping (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Computational methodologies, particularly molecular docking simulations, have been instrumental in elucidating the binding affinities and interaction patterns of Blumeatin (B180144) C (also known as Taxifolin (B1681242) 7-methyl ether or 7-O-methyltaxifolin) with various biological targets. These in silico approaches provide valuable insights into the molecular basis of the compound's potential biological activities.

Molecular docking studies have been conducted to predict the binding affinity of 7-O-methyltaxifolin against a panel of proteins, often in comparison to its parent compound, taxifolin, and other related flavonoids. nih.gov These studies calculate a docking score, which represents the binding energy of the ligand-protein complex, with more negative values indicating a stronger binding affinity. nih.gov

One such study investigated the interaction of 7-O-methyltaxifolin with several proteins implicated in apoptosis, a programmed cell death pathway often dysregulated in cancer. nih.gov The binding affinities of 7-O-methyltaxifolin and related compounds were evaluated against pro- and anti-apoptotic proteins. nih.gov The results demonstrated that these flavonoids, including 7-O-methyltaxifolin, exhibited favorable binding affinities against key proteins such as caspase-3, caspase-9, Bcl-xl, and JAK2. nih.govacs.org

The specific docking scores for 7-O-methyltaxifolin against these targets provide a quantitative measure of its binding potential. The binding affinity for 7-O-methyltaxifolin and related compounds was found to range from -7.0 to -9.5 kcal/mol against Bcl-xl and JAK2, indicating significant interaction. nih.gov

The stability of protein-ligand complexes is governed by a variety of non-covalent interactions, including hydrogen bonds and hydrophobic interactions. nih.gov While detailed mapping of these interactions for Blumeatin C is an area of ongoing research, the general principles of flavonoid-protein interactions can be applied. The hydroxyl groups and the oxygen atoms in the heterocyclic ring of the flavonoid structure are common sites for hydrogen bond formation with amino acid residues in the protein's binding pocket. nih.gov

The aromatic rings of Blumeatin C contribute to hydrophobic interactions with nonpolar residues of the target protein. nih.gov These interactions are crucial for the proper orientation and stabilization of the ligand within the binding site. The methylation at the 7-hydroxy position in Blumeatin C can influence its solubility and interaction profile compared to its non-methylated counterpart, taxifolin. nih.gov

It is important to note that the compound initially identified as "blumeatin" has been a subject of structural revision, with some studies suggesting the original structure was misassigned and corresponds to sterubin. nih.gov Therefore, computational data for "blumeatin" should be interpreted with caution, and much of the available binding affinity data is more accurately attributed to its isomer, 7-O-methyltaxifolin.

Table of Binding Affinities for 7-O-methyltaxifolin and Related Compounds

CompoundTarget ProteinDocking Score (kcal/mol)
7-O-methyltaxifolin Bcl-xl-7.0 to -9.5 nih.gov
7-O-methyltaxifolin JAK2-7.0 to -9.5 nih.gov
Quercetin (B1663063)Bcl-xl-9.0 nih.gov
QuercetinJAK2-9.2 nih.gov

This table presents a range of docking scores for 7-O-methyltaxifolin against Bcl-xl and JAK2 as reported in the literature. For comparison, the docking scores for quercetin, a related flavonoid, are also included. nih.gov

Pharmacological and Biological Activities Pre Clinical Investigations

Antioxidant and Free Radical Scavenging Mechanisms

Blumeatin (B180144) C exhibits notable antioxidant properties, which have been evaluated through various in vitro and cellular models. Its efficacy is often compared to its parent compound, taxifolin (B1681242), and other related flavonoids.

In Vitro Radical Scavenging Assays (e.g., DPPH, Superoxide (B77818) Anion Scavenging)

The ability of Blumeatin C to directly neutralize free radicals has been assessed using standard chemical assays. In studies utilizing the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, Blumeatin C demonstrated scavenging activity. academicjournals.org Its antioxidant capacity in this assay was found to be greater than that of 5,7,3′,5′-tetrahydroxyflavanone but less potent than flavonoids such as quercetin (B1663063), rhamnetin (B192265), and luteolin (B72000). academicjournals.org

Investigations into its effect on superoxide anions (O₂•⁻), a biologically significant reactive oxygen species, revealed that Blumeatin C possesses scavenging capabilities. researchgate.netnih.govidpublications.org However, research indicates that the methylation at the C-7 position in Blumeatin C markedly reduces its superoxide scavenging activity when compared to its non-methylated analogue, 5,7,3′,5′-tetrahydroxyflavanone. nih.govidpublications.org This suggests that a free hydroxyl group at the C-7 position is important for potent superoxide radical scavenging. nih.gov In comparative studies of flavonoids from Blumea balsamifera, the superoxide radical scavenging capacity of Blumeatin C was lower than that of quercetin, luteolin, and 5,7,3′,5′-tetrahydroxyflavanone. idpublications.org

Table 1: Comparative Radical Scavenging Activity
AssayCompoundRelative Activity/FindingSource
DPPH Radical ScavengingBlumeatin CRanked lower than quercetin and luteolin but higher than 5,7,3′,5′-tetrahydroxyflavanone. academicjournals.org
Superoxide Anion ScavengingBlumeatin CActivity is markedly reduced by C-7 methylation compared to its non-methylated analog. nih.govidpublications.org
Superoxide Anion ScavengingVarious FlavonoidsScavenging capacity order: quercetin > luteolin > 5,7,3′,5′-tetrahydroxyflavanone > blumeatin. idpublications.org

Cellular Protection Against Oxidative Stress (e.g., H₂O₂-induced ROS generation)

While direct studies on Blumeatin C in cellular models are limited, research on its parent compound, taxifolin, provides insight into the potential protective mechanisms against cellular oxidative stress. Taxifolin has been shown to protect human retinal pigment epithelial (RPE) cells and H9C2 rat cardiomyocyte cells from damage induced by hydrogen peroxide (H₂O₂). academicjournals.orgidpublications.orgcabidigitallibrary.org

In these studies, taxifolin effectively inhibited the intracellular generation of reactive oxygen species (ROS) induced by H₂O₂. academicjournals.orgcabidigitallibrary.org It was observed to decrease H₂O₂-induced cell apoptosis and protect mitochondrial membrane potential. idpublications.orgcabidigitallibrary.org The mechanism for this protection appears to involve the activation of the NRF2 transcription factor, which subsequently upregulates the expression of phase II antioxidant enzymes. academicjournals.orgidpublications.org Further research has demonstrated that taxifolin can potently reduce ROS levels in Caco-2 cells, possibly through the scavenging of peroxyl radicals. These findings suggest that Blumeatin C may share similar protective pathways, although the influence of its 7-methyl ether group on this activity requires specific investigation.

Enzyme Modulation and Inhibition Kinetics

Blumeatin C has been evaluated for its ability to inhibit several key enzymes involved in physiological and pathological processes.

Xanthine (B1682287) Oxidase (XO) Inhibitory Activity and Mechanism

Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the production of uric acid and superoxide radicals. researchgate.net Blumeatin C has been identified as a moderate inhibitor of this enzyme. Studies comparing it with other flavonoids have consistently shown that the presence of the methoxyl group at the C-7 position in Blumeatin C lowers its inhibitory activity against XO. Its inhibitory potency is less than that of its non-methylated counterpart, 5,7,3′,5′-tetrahydroxyflavanone, as well as other flavonoids like luteolin and quercetin. This highlights the importance of the hydroxyl group at the C-7 position for effective inhibition of xanthine oxidase.

Table 2: Comparative Xanthine Oxidase (XO) Inhibitory Activity
CompoundRelative XO Inhibitory ActivitySource
AllopurinolDecreasing Order of Potency: Allopurinol > luteolin > quercetin > tamarixetin (B191864) > 5,7,3',5'-tetrahydroxyflavanone (B1246913) > rhamnetin > luteolin-7-methyl ether > blumeatin > dihydroquercetin-4'-methyl ether > dihydroquercetin-7,4'-dimethyl ether > L-ascorbic acid
Luteolin
Quercetin
Tamarixetin
5,7,3',5'-Tetrahydroxyflavanone
Rhamnetin
Luteolin-7-methyl ether
Blumeatin C
Dihydroquercetin-4'-methyl ether
Dihydroquercetin-7,4'-dimethyl ether

Cholinesterase (AChE and BuChE) Inhibitory Activity and Kinetic Analysis

Blumeatin C has been investigated for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are therapeutic targets in neurodegenerative diseases. Research has shown that Blumeatin C inhibits butyrylcholinesterase in a concentration-dependent manner, with a reported half-maximal inhibitory concentration (IC₅₀) of 136.3 ± 12.6 μM. The compound displays selectivity for BuChE over AChE, with a selectivity ratio of 1.395.

Kinetic analysis revealed that Blumeatin C acts as a competitive inhibitor of BuChE. In contrast, its inhibition of AChE was found to be noncompetitive. Furthermore, the inhibition constant (Ki) for Blumeatin C was determined to be 10 times lower for BuChE compared to AChE, indicating a stronger binding affinity to BuChE.

Table 3: Cholinesterase Inhibition Profile of Blumeatin C
ParameterValue/FindingSource
Target EnzymeButyrylcholinesterase (BuChE)
IC₅₀ (BuChE)136.3 ± 12.6 μM
Selectivity Ratio (BuChE/AChE)1.395
Inhibition Mechanism (BuChE)Competitive
Inhibition Mechanism (AChE)Noncompetitive
Inhibition Constant (Ki)10-fold lower for BuChE than for AChE

Tyrosinase Inhibition Studies

Tyrosinase is the key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and medicine. Studies on flavonoids isolated from Blumea balsamifera have evaluated the anti-tyrosinase activity of Blumeatin C. researchgate.netidpublications.org The results indicate that as a flavanone (B1672756), Blumeatin C is a weaker inhibitor of mushroom tyrosinase compared to the positive control arbutin. idpublications.org

Its inhibitory activity was also found to be lower than that of other flavonoid classes, such as dihydroflavonols and flavonols. idpublications.org Research suggests that the methylation at the C-7 position tends to reduce the anti-tyrosinase activity when compared to its non-methylated analog, 5,7,3′,5′-tetrahydroxyflavanone. idpublications.org This structural feature, along with the saturation of the C2-C3 bond in the flavanone skeleton, contributes to its relatively modest inhibitory effect on tyrosinase. idpublications.org

Other Enzyme Targets (e.g., PARP cleavage, COX-2)

Blumeatin C, also known as Taxifolin 7-methyl ether, has demonstrated interactions with key enzymes involved in cellular stress and inflammation. Notably, its effects on poly(ADP-ribose) polymerase (PARP) and cyclooxygenase-2 (COX-2) have been highlighted in preclinical research.

In the context of cancer research, the cleavage of PARP is a well-established indicator of apoptosis, or programmed cell death. Studies have shown that taxifolin can inhibit the cleavage of PARP induced by hydrogen peroxide in retinal pigment epithelial (RPE) cells, suggesting a protective role against oxidative stress-induced apoptosis in non-cancerous cells. nih.gov Conversely, the cleavage of PARP is a crucial event in the apoptotic cascade initiated by various stimuli in cancer cells. nih.gov The modulation of PARP activity is a significant aspect of its biological effects, influencing cell fate under conditions of stress.

With regard to inflammatory enzymes, Blumeatin C has been shown to down-regulate the expression of COX-2. nih.gov This effect is often linked to its broader anti-inflammatory properties, which involve the suppression of signaling pathways that control the synthesis of pro-inflammatory enzymes. nih.govnih.gov For instance, in models of colon carcinogenesis, taxifolin has been found to inhibit COX-2 expression. nih.gov The reduction of these enzymes is a key component of its anti-inflammatory mechanism.

Anti-inflammatory Pathways and Effects

Modulation of Inflammatory Mediators (e.g., NF-κB, MAPKs, iNOS) in Cellular Models

Blumeatin C exerts significant anti-inflammatory effects by modulating critical signaling pathways and mediators in cellular models. Research has consistently shown its ability to interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are pivotal to the inflammatory response. nih.govnih.gov

In lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, taxifolin and its derivatives have been found to suppress the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). mdpi.com This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2. nih.govmdpi.com The mechanism behind this suppression involves the inhibition of the NF-κB pathway. Specifically, these compounds can prevent the phosphorylation and subsequent degradation of the inhibitor of kappa Bα (IκBα), which in turn blocks the translocation of the NF-κB p65 subunit into the nucleus. mdpi.com

Furthermore, Blumeatin C has been observed to attenuate the phosphorylation of key components of the MAPK pathway, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK). nih.govmdpi.com By inhibiting these signaling molecules, it effectively curtails the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.com

Table 1: Effect of Blumeatin C and Related Flavonols on Inflammatory Mediators in Cellular Models

Mediator/PathwayEffect of TreatmentCellular ModelSource
Nitric Oxide (NO) Production InhibitedRAW 264.7 mdpi.com
iNOS Expression DownregulatedRAW 264.7 nih.gov
COX-2 Expression DownregulatedRAW 264.7, Colon Cancer Models nih.govnih.gov
NF-κB Activation SuppressedRAW 264.7 mdpi.com
MAPK Phosphorylation (ERK, p38, JNK) AttenuatedRAW 264.7 nih.govmdpi.com
Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) ReducedRAW 264.7 mdpi.com

Evaluation in In Vivo Animal Models (e.g., Ear Swelling Test)

The anti-inflammatory efficacy of Blumeatin C has been substantiated in various in vivo animal models. A frequently employed method is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema test in mice, which assesses topical anti-inflammatory activity. mdpi.com Application of TPA to the skin induces a potent inflammatory response characterized by swelling. mdpi.com

Topical application of compounds with structures related to Blumeatin C has been shown to significantly reduce ear edema in this model. mdpi.comub.edu This demonstrates their capacity to counteract the inflammatory process in a living system. The reduction in swelling is attributed to the inhibition of the local inflammatory cascade, which includes decreasing the infiltration of inflammatory cells, as evidenced by reduced myeloperoxidase (MPO) activity, and the production of pro-inflammatory mediators. researchgate.netresearchgate.net

Anticancer and Antiproliferative Effects in Cellular and In Vitro Models

Inhibition of Cancer Cell Growth (e.g., Oral Carcinoma, Colon Cancer Cell Lines)

Blumeatin C has demonstrated notable potential as an anticancer agent, with research highlighting its ability to inhibit the proliferation of various cancer cell lines, particularly oral and colon cancer cells.

Studies have shown that taxifolin and its methylated derivatives, including Blumeatin C (7-O-methyltaxifolin), exhibit antiproliferative activity against human colon cancer cell lines such as HCT-116. nih.govacs.org These compounds were found to reduce the viability of cancer cells, with IC50 values indicating their potency. nih.gov Importantly, they showed a degree of selectivity, with a less pronounced effect on the viability of non-cancerous cell lines. nih.gov The mechanism underlying this growth inhibition is linked to the induction of apoptosis, or programmed cell death. nih.gov In addition to colon cancer, taxifolin has also shown growth-inhibiting and apoptosis-inducing effects on liver cancer cell lines like HepG2 and Huh7. nih.gov

Table 2: Antiproliferative Activity of Blumeatin C and Related Compounds on Cancer Cell Lines

CompoundCancer Cell LineCancer TypeKey FindingsSource
7-O-methyltaxifolin (Blumeatin C) HCT-116Colon CancerAntiproliferative activity, induced chromatin condensation and nuclear shrinkage. nih.gov
Taxifolin HCT-116Colon CancerSignificant reduction in cancer cell numbers. nih.gov
Taxifolin HepG2, Huh7Liver CancerDose-dependent reduction in cell viability, induction of apoptosis. nih.gov

Induction of DNA Damage and Autophagy Pathways

In addition to inducing apoptosis, Blumeatin C and its parent compound, taxifolin, have been found to influence other crucial cellular processes implicated in cancer, such as DNA damage and autophagy.

Treatment with taxifolin has been shown to cause DNA damage in liver cancer cells. nih.gov DNA fragmentation, a hallmark of apoptosis, was observed in HepG2 cells following treatment, indicating that the compound can trigger pathways leading to cell death by compromising genomic integrity. nih.govresearchgate.net The induction of DNA damage can activate cellular stress responses that, when severe, lead to the elimination of the cancer cell. nih.gov

Autophagy is a cellular degradation and recycling process that can either promote cancer cell survival or contribute to cell death, depending on the context. mdpi.commdpi.com Several natural compounds are known to modulate autophagy in cancer cells. frontiersin.orgmdpi.com In some cancer cell types, the induction of autophagy is linked to the anticancer effects of therapeutic agents. nih.gov The relationship between DNA damage and autophagy is complex, with DNA damage capable of triggering autophagy. nih.govnih.gov While direct studies on Blumeatin C's specific role in inducing autophagy in the context of its DNA damaging effects are still emerging, the interplay between these pathways is a critical area of its anticancer mechanism.

Modulation of Reactive Oxygen Species (ROS) and Mitochondrial Membrane Potential (MMP) in Cancer Cells

Cancer cells often exhibit altered redox balance, with higher basal levels of reactive oxygen species (ROS) compared to normal cells. nih.gov This intrinsic oxidative stress can drive cancer progression, but it also presents a therapeutic vulnerability, as excessive ROS levels can trigger cell death. nih.govmdpi.com Preclinical research indicates that Blumeatin C can exploit this vulnerability by modulating ROS levels and mitochondrial function in cancer cells.

In a study involving human oral cancer cells (SCC-4), Blumeatin C was shown to induce a significant increase in intracellular ROS levels. jbuon.com This elevation in ROS was coupled with a decrease in the mitochondrial membrane potential (MMP). jbuon.com The disruption of MMP is a critical event in the intrinsic pathway of apoptosis, often leading to the release of pro-apoptotic factors from the mitochondria. mdpi.com These findings suggest that Blumeatin C's antiproliferative effects are, at least in part, mediated by its ability to induce overwhelming oxidative stress and mitochondrial dysfunction, ultimately leading to cancer cell death. jbuon.com

Table 1: Effects of Blumeatin C on ROS and MMP in Oral Cancer Cells

Cell LineTreatmentEffect on ROSEffect on MMPAssociated OutcomeReference
SCC-4 (Human Oral Cancer)Blumeatin CIncreasedDecreased / DisruptedSuppression of cell proliferation jbuon.com

Suppression of Cancer Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. mdpi.com Blumeatin C has demonstrated potential in inhibiting these critical processes in oral cancer. Investigations using wound healing assays to assess cell migration and transwell assays to measure cell invasion revealed that Blumeatin C effectively suppresses both capabilities in SCC-4 human oral cancer cells. jbuon.com

The findings indicate that Blumeatin C can efficiently block two of the initial and essential processes required for cancer cell metastasis. jbuon.com While the precise molecular pathways for this effect are still under investigation, studies on the parent compound, taxifolin, show inhibition of migration and invasion in breast and liver cancer cells, suggesting a class effect for this type of flavonoid. nih.govresearchgate.net For instance, taxifolin has been found to inhibit the PI3K/Akt/mTOR pathway in scar cancer cells and downregulate β-catenin in breast cancer cells, both of which are crucial signaling pathways in cell migration. researchgate.netnih.gov

Table 2: Preclinical Findings on Blumeatin C's Anti-Metastatic Potential

Assay TypeCell LineTreatmentObserved EffectImplicationReference
Wound Healing AssaySCC-4Blumeatin CSuppression of cell migrationInhibition of metastatic potential jbuon.com
Transwell AssaySCC-4Blumeatin CSuppression of cell invasionInhibition of metastatic potential jbuon.com

Potential as Caspase-1 Inhibitor (Molecular Docking)

Caspase-1 is a key enzyme in the inflammatory process, responsible for the maturation of pro-inflammatory cytokines like IL-1β and IL-18. pharmrep.orgnih.gov Its inhibition is a therapeutic target for managing inflammatory conditions. nih.govnih.gov In silico studies have explored the potential of Blumeatin C as a caspase-1 inhibitor.

A molecular docking study analyzed the interaction between Blumeatin C and the caspase-1 enzyme (PDB ID: 1RWK). pharmrep.org The results showed that Blumeatin C has a strong binding affinity for caspase-1, with a calculated binding energy of -5.63 kcal/mol. pharmrep.org This affinity is notably stronger than that of the native ligand used in the study. pharmrep.org The docking analysis also identified specific hydrogen bond interactions between Blumeatin C and key amino acid residues in the active site of caspase-1, namely GLN 283 and ARG 179. pharmrep.org These interactions are similar to those observed with the native ligand, suggesting a competitive inhibitory mechanism. pharmrep.org These computational findings indicate that Blumeatin C is a potential inhibitor of caspase-1, warranting further investigation for its anti-inflammatory properties. pharmrep.org

Table 3: Molecular Docking Results for Blumeatin C and Caspase-1

ParameterResultSignificanceReference
Target ProteinCaspase-1 (PDB ID: 1RWK)Key inflammatory enzyme pharmrep.org
Binding Affinity-5.63 kcal/molIndicates strong and stable binding pharmrep.org
Interacting ResiduesGLN 283, ARG 179Forms hydrogen bonds in the active site pharmrep.org
Predicted OutcomePotential inhibition of caspase-1Suggests anti-inflammatory activity pharmrep.org

Metabolic Regulation and Cellular Differentiation

Promotion of Adipocyte Differentiation and Lipid Accumulation in Cell Models

The influence of Blumeatin C on adipocyte differentiation—the process by which preadipocytes mature into fat-storing cells—and subsequent lipid accumulation is a subject of ongoing research. Direct studies detailing the effects of Blumeatin C on these specific cellular processes are not prevalent in the currently available scientific literature.

However, research conducted on its parent compound, taxifolin, provides some context, though with contrasting outcomes. A study using a taxifolin-rich extract from the Japanese larch demonstrated an inhibitory effect on lipid accumulation in differentiated 3T3-L1 adipocytes. nih.gov The same study highlighted that pure taxifolin shows strong inhibition of lipid accumulation in this cell model. nih.gov This suggests that compounds within this structural class interact with pathways controlling lipid storage, although the specific effect—promotion versus inhibition—may vary and requires direct investigation for Blumeatin C.

Upregulation of Adipocyte-Specific Gene Expression (e.g., aP2, GLUT4)

The differentiation of adipocytes is marked by a complex cascade of gene expression changes, leading to the upregulation of specific markers that define a mature fat cell. nih.gov Key among these are the adipocyte protein 2 (aP2), also known as fatty acid-binding protein 4 (FABP4), which is involved in intracellular fatty acid transport, and glucose transporter type 4 (GLUT4), which is crucial for insulin-stimulated glucose uptake. nih.govresearchgate.net

Currently, there is no direct preclinical data available that documents the effect of Blumeatin C on the expression of these specific adipocyte genes. The expected upregulation of aP2 and GLUT4 is a hallmark of adipogenesis. nih.gov However, studies on other compounds that inhibit adipocyte differentiation have shown a corresponding down-regulation of these genes. nih.gov Given the inhibitory action of the parent compound taxifolin on lipid accumulation, further research is necessary to determine whether Blumeatin C promotes or inhibits adipogenesis and how it modulates the expression of key marker genes like aP2 and GLUT4. nih.gov

Table 4: Key Adipocyte-Specific Genes and Their Functions

GeneProtein NamePrimary Function in Adipocytes
aP2 (FABP4)Adipocyte Protein 2 / Fatty Acid-Binding Protein 4Intracellular transport of fatty acids
GLUT4 (SLC2A4)Glucose Transporter Type 4Insulin-regulated glucose uptake from the bloodstream

Hepatoprotective Mechanisms

While direct experimental studies on the hepatoprotective effects of Blumeatin C are limited, extensive research on its parent compound, taxifolin, provides significant insights into its potential mechanisms for protecting the liver. Taxifolin has been shown to guard against liver injury induced by various toxins through multiple pathways. nih.govnih.gov

One primary mechanism is the mitigation of oxidative stress. In animal models of carbon tetrachloride (CCl4)-induced acute liver injury, taxifolin pretreatment significantly decreased levels of malondialdehyde (MDA), an indicator of lipid peroxidation. mdpi.com This effect is linked to taxifolin's ability to enhance the activity of endogenous antioxidant enzymes, including glutathione (B108866) peroxidase (GPx), superoxide dismutase (SOD), and glutathione reductase (GRd). mdpi.com

Furthermore, taxifolin demonstrates hepatoprotective effects against cyclophosphamide-induced liver damage by attenuating markers of oxidative stress, inflammation, and apoptosis. nih.govresearchgate.net This protection is associated with the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase 1 (HO-1) signaling pathway, a critical cellular defense mechanism against oxidative stress. nih.gov Studies also suggest taxifolin can protect the liver from acetaminophen-induced damage by inhibiting the metabolic activation of the toxin by cytochrome P450 enzymes and regulating glutathione metabolism. nih.gov These findings collectively suggest that a likely hepatoprotective action of Blumeatin C would involve potent antioxidant and anti-inflammatory activities. nih.govnih.gov

Bone Metabolism Modulation

The investigation into the direct effects of Blumeatin C on bone metabolism is an area with limited specific research.

There are no specific pre-clinical studies available in the reviewed literature that demonstrate the direct inhibitory effect of isolated Blumeatin C on the differentiation of osteoclasts in cellular models such as RAW264.7 or bone marrow-derived macrophages (BMMCs).

Consistent with the lack of data on osteoclastogenesis, there is no available research detailing the effects of Blumeatin C on the expression of osteoclast-specific genes, including Tartrate-resistant acid phosphatase (Trap), Matrix metallopeptidase 9 (Mmp-9), Cathepsin K, Nuclear factor of activated T-cells, cytoplasmic 1 (Nfatc1), or Receptor activator of nuclear factor-κB (Rank).

While some plants containing Blumeatin C, such as Cudrania tricuspidata, have been traditionally used for ailments like acute arthritis and may have applications in managing bone destruction, pre-clinical studies using in vivo animal models to confirm the specific efficacy of isolated Blumeatin C in alleviating bone loss are not present in the available scientific literature rsc.org.

Neuroprotective Potentials

The neuroprotective capacity of Blumeatin C (Taxifolin 7-methyl ether) has been identified in pre-clinical research. Studies indicate that this compound can protect neuronal cells from excitotoxicity, a process implicated in various neurodegenerative disorders. Specifically, research has shown that Taxifolin 7-methyl ether exhibits protective effects against glutamate-induced neurotoxicity in cultured rat cortical cells rsc.orgresearchgate.netnih.gov. Glutamate is a major excitatory neurotransmitter, and its over-activation can lead to neuronal damage and death. The ability of Blumeatin C to counteract this effect points to its potential as a neuroprotective agent.

ActivityModelFindingSource
NeuroprotectionCultured Rat Cortical CellsDemonstrated protective effects against glutamate-induced neurotoxicity. rsc.orgresearchgate.netnih.gov

Protection of Retinal Pigment Epithelial (RPE) Cells Against Oxidative Stress-Induced Apoptosis

Oxidative stress-induced damage to retinal pigment epithelial (RPE) cells is a critical factor in the pathogenesis of age-related macular degeneration (AMD). arvojournals.org Pre-clinical studies have demonstrated that taxifolin exerts a significant protective effect on RPE cells subjected to oxidative insults.

In a study using human RPE cells (ARPE-19 line) exposed to hydrogen peroxide (H₂O₂), a potent oxidizing agent, taxifolin demonstrated a clear ability to mitigate cell death and apoptosis. nih.gov Treatment with taxifolin significantly reduced the decrease in cell viability caused by H₂O₂. nih.gov It was found to abolish the generation of reactive oxygen species (ROS) in a dose-dependent manner and inhibit the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. arvojournals.org The protective mechanism of taxifolin in RPE cells appears to be multi-faceted, involving the activation of crucial cell survival and antioxidant pathways. arvojournals.orgnih.gov Research indicates that the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway, a well-known signaling cascade for promoting cell survival, is involved in the protective effects of taxifolin. arvojournals.org Furthermore, taxifolin was shown to activate the Nrf2-ARE (Nuclear factor (erythroid-derived 2)-like 2 - Antioxidant Response Element) pathway by promoting the nuclear localization of the Nrf2 transcription factor. arvojournals.orgnih.gov This activation leads to the increased expression of several Phase II antioxidant enzymes, including NAD(P)H quinone oxidoreductase 1 (NQO1), heme-oxygenase-1 (HO-1), and glutamate-cysteine ligase modifier subunit (GCLM), thereby bolstering the cell's intrinsic antioxidant defenses against oxidative damage. arvojournals.orgnih.gov

Table 1: Effect of Taxifolin on RPE Cell Viability Under Oxidative Stress
Treatment ConditionApoptosis Rate (%)Key Finding
ControlN/ABaseline cell health.
H₂O₂ (0.4 mM)51.3%Induces significant apoptosis. arvojournals.org
H₂O₂ (0.4 mM) + Taxifolin (100 µM)15.4%Taxifolin significantly decreases H₂O₂-induced apoptosis. arvojournals.org

Amelioration of Cerebral Ischemia-Reperfusion Injury in Animal Models

Cerebral ischemia-reperfusion (CI/R) injury, a common event in stroke, involves a complex cascade of oxidative stress, inflammation, and neuronal cell death. mdpi.com Animal models have been instrumental in demonstrating the neuroprotective effects of taxifolin in this context.

In a rat model where cerebral ischemia was induced by middle cerebral artery occlusion (MCAO), subsequent administration of taxifolin was shown to significantly ameliorate the resulting brain damage. nih.gov Treatment with taxifolin led to a marked reduction in the infarct volume. nih.gov This neuroprotective effect was accompanied by a significant decrease in markers of oxidative tissue damage, such as malondialdehyde and nitrotyrosine adduct formation. nih.gov The underlying mechanism involves the suppression of reactive oxygen species (ROS) and nitric oxide (NO) overproduction, which is often mediated by enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov Taxifolin was found to inhibit the expression of both COX-2 and iNOS in the brain tissue injured by CI/R. nih.gov

Furthermore, taxifolin addresses the inflammatory component of CI/R injury by inhibiting leukocyte infiltration into the brain tissue. nih.gov It also prevents the expression of Mac-1 and ICAM-1, which are critical adhesion molecules that facilitate the migration of leukocytes across the endothelium. nih.gov A key regulatory pathway implicated in this anti-inflammatory action is the nuclear factor-kappa B (NF-κB) pathway, which was found to be inhibited by taxifolin treatment. nih.gov

Table 2: Neuroprotective Effects of Taxifolin in a Rat Model of Cerebral Ischemia-Reperfusion (CI/R) Injury
ParameterCI/R Group (Vehicle)CI/R Group + TaxifolinFinding
Infarction AmeliorationBaseline Damage42-62% reductionTaxifolin significantly reduces infarct size. nih.gov
NF-κB Activity2.5-fold increase vs. ShamInhibitedTaxifolin modulates the key inflammatory signaling pathway. nih.gov
COX-2 and iNOS ExpressionUpregulatedInhibitedReduces sources of oxidative and nitrosative stress. nih.gov

Inhibition of Amyloid Beta Aggregation in In Vitro Models

The aggregation of the amyloid-beta (Aβ) peptide into soluble oligomers and insoluble fibrils is a central pathological hallmark of Alzheimer's disease. nih.gov In vitro studies have highlighted taxifolin as a potent inhibitor of this process.

Using the thioflavin-T fluorescence assay, which measures the formation of amyloid fibrils, research has shown that taxifolin effectively inhibits the assembly of Aβ1-40 in a concentration-dependent manner. researchgate.netresearchgate.net Transmission electron microscopy has visually confirmed these findings, showing a marked reduction in fibril formation in the presence of taxifolin. researchgate.net Beyond preventing initial assembly, taxifolin has also been reported to disassemble pre-existing Aβ fibrils. nih.gov

Mechanistic studies suggest that the catechol structure (the 3',4'-dihydroxyl groups on the B-ring) of taxifolin is crucial for its anti-aggregation activity. nih.gov The inhibitory process is linked to the autoxidation of taxifolin into an o-quinone form. nih.gov This oxidized molecule can then form covalent adducts with specific amino acid residues on the Aβ peptide, particularly Lysine (Lys) residues at positions 16 and 28. nih.govdntb.gov.ua This interaction effectively blocks the peptide from participating in the aggregation cascade. nih.gov This site-specific mechanism distinguishes catechol-type flavonoids like taxifolin from other non-catechol flavonoids in their mode of Aβ inhibition. nih.gov

Table 3: In Vitro Inhibition of Amyloid-β (Aβ) Aggregation by Taxifolin
Assay/MethodAβ SpeciesKey Finding
Thioflavin-T AssayAβ1-40Efficiently inhibits Aβ assembly and promotes disassembly. nih.govresearchgate.net
Filter Trap Assay & ELISAAβ OligomersSignificantly reduced levels of Aβ oligomers observed in vivo (mouse model). nih.govresearchgate.net
Mass Spectrometry & MutagenesisAβ42Inhibition requires autoxidation and covalent adduct formation with Lys16/Lys28 residues. nih.gov

Modulation of Key Signaling Pathways (e.g., Akt/IKK/NF-κB, MAPKs/cPLA₂)

The protective effects of taxifolin observed in various pre-clinical models are underpinned by its ability to modulate critical intracellular signaling pathways that regulate inflammation, cell survival, and antioxidant responses.

The Akt/IKK/NF-κB pathway is a central axis in controlling inflammation and apoptosis. As noted previously, taxifolin's protective action in RPE cells involves the activation of the pro-survival PI3K/Akt pathway. arvojournals.org Concurrently, its potent anti-inflammatory effects in models of cerebral ischemia and colitis are directly linked to its ability to suppress the activation of NF-κB. nih.govnih.gov By inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit, taxifolin effectively down-regulates the expression of NF-κB target genes, which include pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as COX-2. nih.govnih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in cellular responses to a wide range of stimuli, including stress and inflammation. nih.gov Flavonoids are known modulators of these cascades. researchgate.net Taxifolin has been shown to exert its effects in part by influencing MAPK signaling. For instance, its ability to enhance HO-1 expression in some models is mediated through the MAPK/Nrf2 antioxidant pathway. nih.gov In studies on other flavonols with similar structures, inhibition of the phosphorylation of MAPK components like ERK, JNK, and p38 was shown to be a key mechanism for their anti-inflammatory effects, suggesting a similar mode of action for taxifolin. nih.govresearchgate.net While direct evidence linking taxifolin to the modulation of cytosolic phospholipase A₂ (cPLA₂) is less defined, the regulation of upstream MAPK pathways is a significant finding, as MAPKs are known to regulate cPLA₂ activity.

Pharmacokinetic Profiles Pre Clinical and Computational

In Silico Prediction of Absorption, Distribution, and Metabolism (ADME) Properties

Computational, or in silico, models provide a rapid and cost-effective method for predicting the pharmacokinetic properties of chemical compounds before extensive laboratory testing is undertaken. nih.gov These predictive tools are instrumental in early-stage drug discovery for screening potential candidates. nih.govnih.gov

An in silico analysis of the closely related flavonoid, blumeatin (B180144), sheds light on the expected ADME profile of Taxifolin (B1681242) 7-methyl ether. The analysis predicted that blumeatin possesses a high absorption profile in the human intestine, estimated at 81.93%. nih.gov Furthermore, the computational toxicology assessment indicated that the compound is not carcinogenic or mutagenic. nih.gov Such predictions suggest that Taxifolin 7-methyl ether likely has good potential for oral absorption.

The table below summarizes the in silico ADME predictions for blumeatin, which serves as a proxy for understanding Taxifolin 7-methyl ether.

ADME ParameterPredicted Value/OutcomeReference
Human Intestinal Absorption81.93% nih.gov
CarcinogenicityNon-carcinogenic nih.gov
MutagenicityNon-mutagenic nih.gov

Metabolite Identification and Distribution in Animal Models (e.g., Rat Studies)

The metabolic fate of a compound is a critical determinant of its activity and clearance from the body. While specific studies on Taxifolin 7-methyl ether are limited, extensive research on its parent compound, taxifolin, in rat models provides significant insights into its likely metabolic pathways.

When administered to rats, taxifolin is extensively metabolized. nih.govnih.gov The primary metabolic reactions include methylation, glucuronidation, and sulfation, which are common phase II conjugation pathways for flavonoids. nih.govresearchgate.net In one comprehensive study, a staggering 191 metabolites of taxifolin were tentatively identified in rat plasma, urine, feces, and various organs, highlighting a complex biotransformation process. nih.govnih.govresearchgate.net Of these, 154 were new metabolites, and 69 were new compounds not previously cataloged. nih.gov

Significantly, methylation is a key step. Studies have identified numerous methylated taxifolin derivatives in rats. nih.govsemanticscholar.org One investigation found 37 distinct metabolites that shared the aglycone structure of methyl taxifolin, indicating that once taxifolin is methylated (forming compounds like Taxifolin 7-methyl ether), it undergoes further metabolic changes. semanticscholar.org These subsequent reactions typically involve conjugation with glucuronic acid or sulfate (B86663). semanticscholar.org

After oral administration in rats, taxifolin and its metabolites are absorbed and distributed to various tissues, including the stomach, small intestine, liver, heart, and brain, although concentrations in the heart and brain are relatively low. nih.govresearchgate.net The main metabolites found in plasma and urine are the sulfated, glucuronidated, and/or methylated products. nih.gov In the colon, taxifolin can also undergo ring-fission, hydration, and dehydration mediated by gut microflora. nih.gov

The major metabolic pathways observed for the parent compound taxifolin in rats are summarized below.

Metabolic ReactionDescriptionReference
MethylationAddition of a methyl group, forming compounds like Taxifolin 7-methyl ether. nih.govsemanticscholar.org
GlucuronidationConjugation with glucuronic acid, a major pathway for flavonoids. nih.govnih.gov
SulfationConjugation with a sulfate group. nih.govnih.gov
IsomerizationConversion into stereoisomers, observed in the small intestine and colon. nih.gov
Ring-FissionBreakdown of the flavonoid ring structure by gut microbiota. nih.gov
DimerizationFormation of dimer structures. nih.govnih.gov

Considerations for Bioavailability in Pre-clinical Contexts

Bioavailability, the fraction of an administered dose that reaches systemic circulation unchanged, is a key pharmacokinetic parameter. nih.gov For many flavonoids, oral bioavailability is often low due to poor absorption and extensive first-pass metabolism in the gut and liver. nih.gov

Studies on the parent compound, taxifolin, indicate it has relatively low bioavailability. nih.gov For instance, one study in rabbits reported a bioavailability of 36% after accounting for both free and conjugated forms in plasma. nih.gov The parent form of taxifolin is typically found at low levels in the blood, with its conjugates representing the main forms circulating in the body. nih.gov

The excretion of taxifolin and its metabolites occurs through both urine and feces. In rats, urinary excretion was found to be rapid, with a total of 1.96% of the dose excreted within 12 hours. nih.gov Fecal excretion accounted for 2.83% of the administered dose over 24 hours. nih.gov This rapid absorption, distribution, and subsequent excretion underscore the dynamic processing of this class of flavonoids in preclinical models. nih.gov

Structure Activity Relationships Sar and Structural Determinants of Bioactivity

Influence of Hydroxylation Patterns on Biological Activities (e.g., Catechol Moiety, 3'- and 5'-Hydroxyls)

The number and position of hydroxyl (-OH) groups on the flavonoid skeleton are primary determinants of its biological effects, particularly its antioxidant capacity. The hydroxylation pattern on the B-ring is especially critical. For many flavonoids, the presence of an ortho-dihydroxy group, or catechol moiety (hydroxyls at the 3' and 4' positions), is considered a key feature for high antioxidant activity. mdpi.comnih.gov This configuration enhances the molecule's ability to donate a hydrogen atom and stabilize the resulting radical through electron delocalization.

Blumeatin (B180144) C, however, possesses a different B-ring substitution pattern: dihydroxy at the 3' and 5' positions. nih.gov This specific arrangement also plays a vital role in its bioactivity. Research has indicated that the presence of hydroxyl groups at both the C3' and C5' positions of the B-ring is crucial for neuroprotective and antioxidant activities. nih.gov Theoretical studies on Blumeatin C have shown that this 3',5'-diOH configuration contributes to a high predicted radical scavenging activity. acs.org This suggests that while the 3',4'-catechol structure is a well-established antioxidant pharmacophore, the 3',5'-dihydroxy pattern offers an alternative structural basis for potent antioxidant effects. The hydroxyl group at the C5 position on the A-ring is also recognized for its importance in membrane-dependent processes associated with biological activities.

Impact of C2-C3 Saturation on Antioxidant and Other Activities

Blumeatin C is a dihydroflavonol, meaning its C-ring contains a saturated bond between the C2 and C3 carbons. This is a significant structural difference from flavonols like quercetin (B1663063), which have a C2-C3 double bond. This saturation has a profound impact on the molecule's antioxidant properties.

The C2-C3 double bond in flavonoids like quercetin is conjugated with the 4-oxo (carbonyl) group in the C-ring. This conjugation allows for the delocalization of electrons across the entire molecule, which effectively stabilizes the phenoxyl radical formed during the scavenging of free radicals. nih.govacs.org The absence of this double bond in taxifolin (B1681242) and its derivatives, including Blumeatin C, interrupts this extensive delocalization. nih.govnih.gov As a result, the antioxidant activity of taxifolin is generally lower than that of quercetin, despite both having an identical hydroxylation pattern on the A and B rings. nih.govnih.gov Theoretical studies confirm that the radical arising from quercetin is more persistent and stable, which could account for its stronger antioxidant capacity. nih.govmdpi.com

However, the lack of this double bond does not eliminate bioactivity. Density functional theory (DFT) studies have shown that the influence of the C2-C3 bond on antiradical activity can be complex and dependent on environmental factors like solvent polarity.

Role of Methylation (e.g., 7-Methyl Ether) and Other Substitutions on Activity and Stability

The methylation of hydroxyl groups is a critical structural modification that significantly affects a flavonoid's pharmacological profile. Blumeatin C is the 7-methyl ether of taxifolin, meaning the hydroxyl group at the C7 position of the A-ring has been replaced by a methoxy (B1213986) (-OCH₃) group. This modification has several important consequences:

Increased Stability and Bioavailability: O-methylation, particularly at positions like C7, prevents the hydroxyl group from undergoing conjugation reactions (glucuronidation and sulfation) in the body. acs.orgrsc.org These conjugation reactions are primary metabolic pathways that deactivate and facilitate the excretion of flavonoids. By blocking this pathway, the 7-O-methylation in Blumeatin C dramatically increases its metabolic stability, leading to enhanced absorption and greater oral bioavailability. acs.orgrsc.org

Altered Bioactivity: The 7-methoxy group increases the lipophilicity (hydrophobicity) of the molecule, which can enhance its ability to cross cellular membranes. nih.gov This can lead to altered or even increased biological activity. For instance, a methoxy group at the C7 position has been identified as an important structural feature for the neuroprotective activity of flavonoids. nih.gov Studies on various methylated taxifolin derivatives have shown that methylation can modulate anticancer activity. While taxifolin itself shows potent activity, its methylated forms, including 7-O-methyltaxifolin, also exhibit significant antiproliferative effects against cancer cell lines like HCT-116. nih.govnih.gov

The following table presents the half-maximal inhibitory concentrations (IC₅₀) of taxifolin and its methylated derivatives against the HCT-116 colon cancer cell line, illustrating the influence of methylation on cytotoxic activity.

CompoundSubstitution PatternIC₅₀ (µg/mL) against HCT-116 Cells nih.gov
TaxifolinParent Compound (No Methylation)32 ± 2.35
Blumeatin C (Taxifolin 7-methyl ether)7-O-methyl34 ± 2.15
3'-O-methyltaxifolin3'-O-methyl36 ± 2.25
7,3'-di-O-methyltaxifolin7,3'-di-O-methyl33 ± 1.25
QuercetinUnsaturated C2-C3 bond36 ± 1.95

Stereochemical Effects on Enzyme Binding and Biological Efficacy

The three-dimensional arrangement of atoms (stereochemistry) in dihydroflavonols is a critical factor in their interaction with enzymes and their resulting biological efficacy. Blumeatin C, as a derivative of taxifolin, possesses two chiral centers at the C2 and C3 positions. The naturally occurring and most common configuration is the (2R,3R) stereoisomer, which results in a trans arrangement of the B-ring at C2 and the hydroxyl group at C3. nih.gov

This specific stereochemistry is crucial for bioactivity because enzymes often have highly specific, three-dimensional binding pockets. Dihydroflavonol 4-reductase (DFR), a key enzyme in flavonoid biosynthesis, stereo-specifically reduces dihydroflavonols like taxifolin (dihydroquercetin) to produce flavan-3,4-diols. mdpi.com The binding affinity of substrates to this enzyme is influenced by their structure, as shown by their dissociation constants (Kd).

SubstrateDissociation Constant (Kd) with PvDFRa mdpi.com
Dihydroquercetin (DHQ)16.87 µM
Dihydrokaempferol (DHK)18.65 µM
Dihydromyricetin (DHM)21.23 µM

The defined trans configuration of Blumeatin C directly impacts how it fits into the active sites of target enzymes. Studies on other enzymes have shown that stereoisomers can have vastly different inhibitory potencies. For example, the trans confirmation of a dihydroflavonol was found to be 13-fold more effective at inhibiting protein tyrosine phosphatase 1B (PTP1B) than its corresponding cis isomer. This highlights that the specific spatial orientation dictated by the (2R,3R) configuration is a key determinant of biological efficacy.

Correlation Between Conformational Dynamics, Planarity, and Bioactivity

Recent theoretical studies have revealed that Blumeatin C is a distinctly non-coplanar molecule. nih.govacs.org The B-ring is significantly twisted out of the plane of the A and C rings, with a calculated torsion angle of -94.64°. nih.govacs.org This pronounced non-planarity is believed to be directly correlated with its high radical scavenging activity. nih.govacs.org This finding is noteworthy because it contrasts with the notion that planarity is always favorable for antioxidant activity by facilitating electron delocalization. In the case of Blumeatin C, its twisted conformation may optimize the orientation of its B-ring hydroxyl groups for interaction with free radicals. acs.org

Furthermore, the lack of a 3-hydroxyl group in Blumeatin C prevents the formation of an intramolecular hydrogen bond that would otherwise fix the B-ring in a more coplanar position with the other rings. nih.gov Despite lacking this feature, which is often considered important for antioxidant activity, Blumeatin C exhibits potent radical scavenging properties, underscoring the importance of its unique three-dimensional conformation. nih.govacs.org In silico analyses show that methylation also affects the molecule's conformational energy, with the unmethylated taxifolin having the lowest energy requirement for its minimum energy confirmation compared to its methylated derivatives. nih.gov

Research Gaps and Future Perspectives

Elucidation of Undiscovered Mechanisms of Action at the Molecular Level

The current understanding of Blumeatin (B180144) C's mechanism of action is largely centered on its antioxidant, anti-inflammatory, and enzyme-inhibiting properties. acs.orgnih.gov It is recognized for its ability to scavenge free radicals, a characteristic attributed to its flavonoid structure. nih.govacs.org However, detailed studies to elucidate the specific molecular pathways through which it exerts its effects are lacking. nih.govacs.org

Recent theoretical and modeling studies have begun to scratch the surface. For instance, investigations into its potential to inhibit xanthine (B1682287) oxidase for the management of hyperuricemia represent a step towards understanding its specific enzyme-inhibiting capabilities. nih.govacs.org These modeling studies can provide crucial insights into drug-protein interactions at a molecular level. acs.org Future research should focus on moving beyond general antioxidant activity to identify specific intracellular targets. Investigating its impact on signaling cascades, transcription factor activation (such as Nrf2, which is modulated by the related compound taxifolin), and gene expression related to inflammation and cell protection will be crucial. nih.gov The non-coplanar structure of blumeatin may be correlated with its antioxidant activity, a hypothesis that warrants further experimental validation. nih.gov

Development of Novel Synthetic Analogues with Enhanced Bioactivity or Selectivity

The synthesis of Blumeatin C and its analogues presents both challenges and opportunities. The isolation from its natural source, Blumea balsamifera, is often inefficient due to long durations and high costs. nih.govnih.gov Efficient chemical synthesis is therefore vital. A synthetic procedure involving a Lewis acid-catalyzed ring closure has been developed, providing a route to obtain optically pure blumeatin. nih.gov

This synthetic accessibility opens the door to creating novel analogues with potentially enhanced bioactivity or improved selectivity. Research on related methylated flavonoids suggests that methylation can increase anticancer activity compared to the parent hydroxylated compounds. acs.org Studies on various O-methylated derivatives of the parent compound taxifolin (B1681242) have demonstrated their potential as anticancer agents against cell lines like HCT-116. acs.orgnih.gov Furthermore, the regioselective synthesis of 7-O-ester hybrids of taxifolin with phenolic acids (cinnamic and ferulic acid) has yielded compounds with significantly enhanced neuroprotective and anti-neuroinflammatory effects compared to the parent molecules. nih.gov

Future efforts could focus on:

Systematic modification of the substitution pattern: Introducing or altering functional groups on the A, B, and C rings to probe structure-activity relationships.

Creation of hybrid molecules: Combining the blumeatin scaffold with other pharmacophores to develop agents with dual or synergistic activities.

Stereochemical investigations: Synthesizing and evaluating different stereoisomers, as bioactivity can be highly dependent on the 3D conformation of the molecule. nih.gov

Exploration of Broader Biological Target Landscapes and Signaling Pathways

The biological activities of Blumeatin C reported so far, such as anti-inflammatory and antioxidant effects, likely represent only a fraction of its full potential. acs.orgnih.gov The exploration of a broader range of biological targets and signaling pathways is a critical area for future research. Insights can be drawn from studies on its parent compound, taxifolin, and its other derivatives.

Taxifolin and its analogues have been shown to interact with a variety of biological targets, suggesting potential avenues for Blumeatin C research. acs.orgnih.govnih.gov

Compound/DerivativeInvestigated ActivityPotential Targets/PathwaysCitation
Taxifolin Methylated Derivatives Anticancer (Colon Cancer)Caspase-3, Caspase-9, Bcl-xl, JAK2 nih.govresearchgate.net
Taxifolin AnticancerThioredoxin Reductase (TrxR), Quinone Reductase, ARE-dependent mechanisms nih.gov
7-O-ester Hybrids of Taxifolin Neuroprotection, Anti-neuroinflammationPathways related to oxytosis, ferroptosis; Reduction of NO, IL-6, TNFα nih.gov
Taxifolin Anti-tyrosinase, Anti-collagenaseTyrosinase, Collagenase medchemexpress.com
Taxifolin Protection of Retinal Pigment Epithelial (RPE) cellsNrf2 antioxidant pathway, inhibition of apoptosis nih.gov

Future studies on Blumeatin C should investigate these and other pathways. Molecular docking analyses, followed by in vitro and in vivo validation, can help identify and confirm novel protein targets. nih.gov Exploring its effects on key signaling pathways implicated in chronic diseases, such as MAP kinases, PI3K/AKT, and NF-κB, could uncover new therapeutic applications. nih.govmdpi.com

Integration of Multi-Omics Approaches (e.g., Proteomics, Metabolomics) in Mechanistic Studies

To gain a holistic understanding of Blumeatin C's biological effects, the integration of multi-omics technologies is essential. nih.gov Approaches like proteomics, metabolomics, and transcriptomics can provide an unbiased, system-wide view of the molecular changes induced by the compound in cells or organisms. frontiersin.org

Proteomics: Can be used for the large-scale identification and quantification of proteins. cogentech.it This would allow researchers to identify specific protein targets of Blumeatin C, understand its impact on protein expression levels within signaling pathways, and detect changes in post-translational modifications. nih.govcogentech.it For example, proteomic analysis of cells treated with Blumeatin C could reveal upregulation of cytoprotective enzymes or downregulation of pro-inflammatory proteins.

Metabolomics: This involves the comprehensive analysis of small-molecule metabolites in a biological system. pensoft.net Untargeted metabolomic profiling of Blumea balsamifera has already led to the identification of 134 bioactive compounds. pensoft.net Applying metabolomics to cells or tissues treated with Blumeatin C could reveal shifts in metabolic pathways, such as energy metabolism, lipid metabolism, or amino acid synthesis, providing mechanistic clues. nih.gov

Integrated Multi-Omics: Combining these datasets (e.g., transcriptomics, proteomics, and metabolomics) can provide a more complete and robust picture of the drug's mechanism of action, connecting changes in gene expression to alterations in protein levels and metabolic function. frontiersin.org This integrated approach is powerful for understanding the complex interactions in biological systems and for identifying novel biomarkers of efficacy.

Advancements in Analytical and Characterization Techniques for Complex Biological Matrices

Progress in researching Blumeatin C is intrinsically linked to the availability of advanced analytical techniques. The structural revision of blumeatin underscores the importance of robust characterization methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Electronic Circular Dichroism (ECD) spectroscopy. nih.gov

For biological studies, highly sensitive and specific methods are required to detect and quantify Blumeatin C and its metabolites in complex biological matrices like plasma, tissues, and cell lysates.

Chromatography and Mass Spectrometry: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone technique for the identification and quantification of flavonoids in plant extracts and biological samples. docsdrive.com Future work will require the development and validation of specific LC-MS/MS methods for pharmacokinetic studies of Blumeatin C.

In Vitro Assay Technologies: A range of bioassays are needed to characterize its activity. This includes cell viability assays (e.g., MTT assay), apoptosis detection (e.g., Annexin V staining, western blotting for cleaved PARP), and measurement of reactive oxygen species (ROS). nih.gov

Sample Preparation: A significant challenge lies in the extraction and purification of the compound and its metabolites from complex samples. Advanced sample preparation techniques are needed to remove interfering substances and concentrate the analytes for accurate measurement.

Developing these analytical tools is not just a technical requirement but a critical step that enables meaningful biological and mechanistic studies, ultimately paving the way for potential therapeutic applications.

Q & A

Q. What analytical methods are recommended for structural elucidation of Blumeatin C and Taxifolin 7-methyl ether?

Structural elucidation of these flavonoids relies on spectroscopic and spectrometric techniques , including 1D/2D NMR and mass spectrometry (MS). For example, Blumeatin C's structure was confirmed via NMR analysis and comparison with literature data, while Taxifolin 7-methyl ether derivatives were identified using GC-MS for sugar unit characterization in glycosides .

Q. How do environmental factors influence the flavonoid profile of plants producing Taxifolin 7-methyl ether?

Canonical Correspondence Analysis (CCA) reveals that soil pH, electrical conductivity (EC), and exchangeable sodium percentage (ESP) significantly affect the abundance of 7-methyl ether flavonoids like quercetin 7-methyl ether and kaempferol 7-methyl ether in L. tenuis plants. High-pH soils correlate with increased methylation of flavonoid hydroxyl groups .

Q. What computational tools are used to predict the bioactivity of Blumeatin C and Taxifolin 7-methyl ether?

Molecular docking is a key method. For example, Taxifolin 7-methyl ether was screened against angiotensin-converting enzyme (ACE) using AutoDock Vina and Pyrx, with binding free energy (∆G) values indicating potential inhibitory activity. However, absence of Zn interaction in ACE docking (e.g., Taxifolin 4-methyl ether) may question its efficacy .

Advanced Research Questions

Q. How can metabolic engineering optimize the biosynthesis of Taxifolin derivatives like 7-methyl ether?

Genome-scale metabolic models (GSMs) and flux balance analysis (FBA) identify rate-limiting enzymes in pathways. For Taxifolin, Yarrowia lipolytica was engineered to enhance precursor flux (e.g., eriodictyol and dihydrokaempferol), achieving yields of 89.2 mg/L and 21.7 mg/L, respectively. Pareto frontier analysis and single-gene deletion simulations further refine pathway efficiency .

Q. Why do some Blumeatin derivatives show contradictory results in enzyme inhibition assays?

In silico studies reveal that Blumeatin C lacks hydrogen bonding with Zn²⁺ in ACE’s active site, unlike control ligands like captopril. This absence of Zn interaction (critical for ACE inhibition) explains its lower efficacy despite favorable ∆G values. Researchers must validate docking predictions with in vitro assays to resolve such contradictions .

Q. What synthetic strategies address challenges in isolating Blumeatin C from natural sources?

A Lewis acid-catalyzed ring closure method enables efficient synthesis of optically pure Blumeatin C. Chiral resolution via Schiff base intermediates reduces reliance on plant extraction, which is time-consuming and low-yield. NMR-guided structure revision ensures synthetic accuracy .

Q. How do methylation patterns influence the bioactivity of Taxifolin derivatives?

Methylation at the 7-position (e.g., Taxifolin 7-methyl ether) alters solubility and binding kinetics. For example, 7-O-methylapigenin (a related flavonoid) shows enhanced membrane permeability via passive diffusion and multidrug resistance protein-mediated transport, which may improve bioavailability in pharmacological studies .

Q. What experimental protocols validate the anti-inflammatory mechanisms of Blumeatin C?

Pull-down assays and kinase activity assays are critical. For Taxifolin, direct interaction with EGFR and PI3K at ATP-binding pockets was confirmed via ATP competition assays. Western blotting further showed suppression of UVB-induced phosphorylation cascades in epidermal cells .

Methodological Notes

  • Docking Validation : Ensure RMSD <0.6 Å between docked and crystallographic ligand poses to confirm protocol reliability .
  • Metabolic Flux Analysis : Use sensitivity analysis and flux variability modeling to prioritize gene knockouts/overexpressions .
  • Phytochemical Profiling : Combine UPLC-QTOF-MS/MS with multivariate statistics (e.g., CCA) to link environmental variables to flavonoid diversity .

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